molecular formula C15H13N3O3 B2656488 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 851095-51-7

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2656488
CAS RN: 851095-51-7
M. Wt: 283.287
InChI Key: YKFHNEKLJXQYGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines were synthesized and evaluated for antitubercular activity . The synthesized compounds were characterized based on IR, 1HMR, and mass spectral analysis .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . A derivative of furan, 2-acetyl-5-methylfuran, was experimentally characterized and analyzed in detail using these techniques .


Chemical Reactions Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Antiplasmodial Activity

Research has identified compounds related to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide showing promising antiplasmodial activity against various strains of Plasmodium falciparum. The activity is influenced by the nature of the acyl moiety, with benzamides displaying significant activity. Studies highlight the importance of the substitution pattern on the phenyl ring, which affects both activity and cytotoxicity against malaria parasites (Hermann et al., 2021).

Broad Spectrum of Biological Activities

Oxadiazole and furadiazole rings, core structures similar to that , are found in compounds exhibiting a wide array of biological activities. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The versatility of these heterocyclic compounds in drug development is underscored by their incorporation into commercially available drugs with varied therapeutic applications (Siwach & Verma, 2020).

Antiprotozoal Activities

Isoxazole derivatives, which share a similar heterocyclic framework with the compound , have been evaluated for their antiprotozoal activities. Some derivatives demonstrate potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Patrick et al., 2007).

Antimicrobial Activity

Synthesized derivatives incorporating furan and oxadiazole rings have been screened for antimicrobial activity, demonstrating efficacy against various microorganisms. This highlights the potential of such compounds in addressing resistance issues and developing new antimicrobial agents (Idhayadhulla et al., 2012).

Energetic Materials

Compounds consisting of oxadiazole rings have been explored for their use in energetic materials, showing good thermal stability and acceptable sensitivity values. These materials are comparable to existing explosives, offering potential for military and civilian applications (Tang et al., 2015).

Thiol-Thione Tautomerism

Research into the tautomeric balance of compounds featuring furan and oxadiazole rings contributes to a deeper understanding of their chemical properties, which is crucial for designing pharmacologically active agents (Koparır et al., 2005).

Insensitive Energetic Materials

Investigations into insensitive energetic materials based on oxadiazole rings have led to the development of compounds with moderate thermal stabilities and insensitivity towards impact and friction. This research paves the way for safer and more stable energetic materials for various applications (Yu et al., 2017).

Mechanism of Action

While the specific mechanism of action for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is not mentioned in the search results, similar compounds have shown significant anti-inflammatory and anti-tuberculosis activities . This suggests that these compounds could be promising candidates for addressing these health challenges.

Safety and Hazards

While specific safety and hazards data for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide was not found, it’s important to note that furan is toxic and may be carcinogenic in humans .

Future Directions

The synthesis of furan derivatives and their potential applications in various fields of research suggest a promising future direction . The development of new synthetic strategies and the exploration of their biological activities could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFHNEKLJXQYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

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